molecular formula C8H7N3O2 B1456581 Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate CAS No. 77862-95-4

Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate

Cat. No. B1456581
CAS RN: 77862-95-4
M. Wt: 177.16 g/mol
InChI Key: UBEWQOSTWIOOIX-UHFFFAOYSA-N
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Description

“Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate” is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been well studied in the past decade . The synthetic pathways of imidazo[4,5-b]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . In particular, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles were reacted with malononitrile under mild experimental conditions and led to 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines .

Scientific Research Applications

Structural Analysis and Vibrational Spectra

Lorenc et al. (2008) investigated the molecular structure and vibrational energy levels of 1H-imidazo[4,5-b]pyridine derivatives, including 5-methyl-1H-imidazo[4,5-b]pyridine and 6-methyl-1H-imidazo[4,5-b]pyridine, using density functional theory (DFT) and X-ray diffraction. Their research revealed insights into the effects of methyl substitution on the molecular structure and hydrogen bonding within these compounds (Lorenc et al., 2008).

Synthetic Approaches and Derivatives

Several studies have focused on the synthesis of imidazo[4,5-b]pyridine derivatives and their functionalization. For instance, Yıldırım et al. (2005) described the synthesis of imidazo[4,5-b] pyridine derivatives via functionalization reactions, highlighting the versatility of these compounds in organic synthesis (Yıldırım et al., 2005). Zaki and Proença (2007) explored the reaction of 1-aryl-5-amino-4-cyanoformimidoyl imidazoles with acyl and sulfonyl acetonitriles to produce imidazo[4,5-b]pyridines and related structures, further expanding the synthetic utility of these compounds (Zaki & Proença, 2007).

Potential Biological Applications

Imidazo[4,5-b]pyridine derivatives have been investigated for various biological applications. Bukowski et al. (2012) synthesized new imidazo[4,5-b]pyridine derivatives and tested them in vitro for tuberculostatic activity, indicating the potential of these compounds in medicinal chemistry (Bukowski et al., 2012). Another study by Lifshits et al. (2015) on the synthesis of aminopyridines highlighted the importance of the imidazo[1,2-a]pyridine scaffold in the development of pharmacologically active compounds (Lifshits et al., 2015).

properties

IUPAC Name

methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-6-7(9-3-5)11-4-10-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEWQOSTWIOOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20849478
Record name Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate

CAS RN

77862-95-4
Record name Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl-5,6-diaminonicotinate (461 mg, 2.76 mmol), formic acid (250 μL) and triethyl orthoformate (7.5 mL) was heated to 100° C. for 2 h. The mixture was then concentrated to an oily solid. Silica gel chromatography (8:1:1 EtOAc-MeOH—NH4OH) afforded the title compound as a cream-colored solid: Rf (8:1:1 EtOAc-MeOH—NH4OH)=0.22; 1H NMR (400 MHz, DMSO-d6): δ8.94 (d, J=2.0 Hz, 1H), 8.64 (s, 1H), 8.50 (d, J=2.0 Hz, 1H), 3.91 (s, 3H).
Quantity
461 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
250 μL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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